molecular formula C9H9BF3KN2O3 B1408138 Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-38-6

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate

Cat. No.: B1408138
CAS No.: 1705578-38-6
M. Wt: 300.09 g/mol
InChI Key: KMLYLOGVVMNSRQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate (CAS 1705578-38-6) is a trifluoroborate salt with a molecular formula of C₉H₉BF₃KN₂O₃ and a molecular weight of 300.08 g/mol . It features a meta-nitro-substituted phenyl group attached via an amide linkage to a trifluoroborate-propyl backbone. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity . Its structural uniqueness arises from the electron-withdrawing nitro group at the meta position, which influences its electronic properties and reactivity compared to analogs.

Properties

IUPAC Name

potassium;trifluoro-[3-(3-nitroanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)5-4-9(16)14-7-2-1-3-8(6-7)15(17)18;/h1-3,6H,4-5H2,(H,14,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYLOGVVMNSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705578-38-6
Record name Borate(1-), trifluoro[3-[(3-nitrophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated control systems for temperature and atmosphere, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate involves its ability to act as a nucleophilic reagent. The trifluoroborate group can participate in various nucleophilic substitution reactions, while the nitrophenylamino moiety can interact with different molecular targets. These interactions can modulate biochemical pathways and influence the compound’s reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Para-Nitro Derivative

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate (CAS 1705578-36-4) is a positional isomer with the nitro group at the para position.

Property Meta-Nitro (CAS 1705578-38-6) Para-Nitro (CAS 1705578-36-4)
Molecular Weight 300.08 g/mol 300.08 g/mol
Purity Not specified 95%
Storage Conditions Not detailed Room temperature, moisture-free
Price (1g) Temporarily out of stock 573.00 €
Key Structural Feature Nitro group at meta position Nitro group at para position

Key Differences :

  • In contrast, the meta-nitro isomer may exhibit different regioselectivity in coupling reactions .
  • Stability : The para isomer is reported to be stable at room temperature, while stability data for the meta isomer is lacking .

Functional Group Variants

Potassium Trifluoro(3-morpholino-3-oxopropyl)borate (CAS 1150654-74-2)
  • Molecular Formula: C₇H₁₂BF₃KNO₂
  • Molecular Weight : 249.08 g/mol
  • Key Feature: Morpholino group replaces the nitroaniline moiety.
Potassium Trifluoro(3-(pyridin-3-yl)borate (CAS 561328-69-6)
  • Molecular Formula : C₈H₆BF₃KN
  • Molecular Weight : 229.05 g/mol
  • Key Feature : Pyridyl group instead of nitro-substituted phenyl.
  • Applications : The pyridine ring facilitates coordination to transition metals, making it useful in catalysis .

Substituent Effects on Reactivity

Compound Type Key Substituent Reactivity Profile
Nitro (meta/para) Electron-withdrawing Enhanced stability in cross-coupling
Morpholino Electron-donating Increased solubility in polar media
Pyridyl Coordinating Improved catalytic activity
  • Nitro Group Impact : The nitro group stabilizes the borate anion through resonance, reducing decomposition during reactions. However, over-stabilization may lower reactivity in some cases .
  • Morpholino vs. Pyridyl: Morpholino derivatives are less reactive in cross-coupling but more soluble, while pyridyl analogs are versatile in metal-mediated reactions .

Commercial Availability and Cost

Compound Supplier Price (1g) Availability
Meta-nitro derivative Hangzhou Zhongqi Chem Not listed Temporarily out of stock
Para-nitro derivative CymitQuimica 573.00 € In stock
Morpholino analog BLD Pharm Not listed Available

Biological Activity

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate is an organotrifluoroborate compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a trifluoroborate group and a nitrophenylamino moiety, suggests significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₉BF₃KN₂O₃
  • Molecular Weight : 229.01 g/mol
  • Appearance : Crystalline powder
  • Melting Point : 260°C

The trifluoroborate group enhances stability and reactivity, while the nitrophenylamino group is associated with potential anti-cancer properties.

Research indicates that this compound may act as a biochemical probe, interacting with various biological systems. The presence of the nitrophenylamino moiety suggests that it could modulate specific biochemical pathways, which may lead to therapeutic applications. However, detailed mechanisms of action remain to be fully elucidated.

Potential Therapeutic Applications

  • Anti-Cancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties. The nitrophenylamino group may play a crucial role in this activity, although further studies are necessary to confirm efficacy and mechanisms.
  • Biochemical Assays : The compound is being investigated for its ability to serve as a tool in various biochemical assays due to its unique structural features.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameKey FeaturesUnique Properties
Potassium trifluoro(3-nitrophenyl)borateLacks amino groupSimpler structure
Potassium trifluoro(N-methylheteroaryl)boratesSimilar trifluoroborate groupDifferent substituents
Potassium trifluoro(4-nitrophenyl)aminoborateSimilar nitro groupDifferent positioning

This comparison highlights the distinct reactivity and potential applications of this compound due to its dual functional groups.

Study on Inhibitory Properties

A relevant study examined the inhibitory effects of organotrifluoroborates on serine proteases, demonstrating that these compounds can act as competitive and reversible inhibitors of enzymes like trypsin and α-chymotrypsin. Although this study did not focus specifically on this compound, it provides insights into the potential enzymatic interactions that could be explored further .

Toxicological Investigations

While specific toxicological data for this compound is limited, studies on related compounds have shown no significant differences in hepatic and renal function markers when tested in vivo. This suggests a favorable safety profile for further investigations .

Q & A

Basic Questions

Q. What is the molecular structure and key spectroscopic identifiers of Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate?

  • Answer: The compound has the molecular formula C₉H₉BF₃KN₂O₃ (molecular weight: 300.08 g/mol) . Key structural features include a trifluoroborate group, a 3-nitrophenylamide moiety, and a propyl linker. Spectroscopic characterization involves:

  • ¹H/¹³C NMR : Peaks corresponding to the aromatic nitro group (δ ~7.5–8.5 ppm for ¹H) and carbonyl (δ ~170–175 ppm for ¹³C) .
  • ¹⁹F NMR : A triplet near δ -135 ppm for the BF₃ group .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) .

Q. What are the standard synthetic routes for this compound?

  • Answer: Synthesis typically involves:

Hydroboration : Reaction of a propiolamide derivative with BH₃·THF to form a boron intermediate .

Trifluoroborate Formation : Treatment with potassium hydrogen fluoride (KHF₂) to stabilize the boron center as a trifluoroborate salt .

Purification : Recrystallization or column chromatography to achieve >95% purity .
Key conditions: Anhydrous solvents, controlled temperature (0–25°C), and inert atmosphere .

Q. How should this compound be stored to ensure stability?

  • Answer: Store in airtight containers at room temperature , protected from moisture. For long-term stability (>6 months), dissolve in anhydrous DMSO or acetone and store at -80°C . Avoid freeze-thaw cycles to prevent hydrolysis of the trifluoroborate group .

Q. What are its primary applications in organic synthesis?

  • Answer: It serves as a stable organoboron intermediate in:

  • Suzuki-Miyaura Cross-Coupling : Forms biaryl linkages with palladium catalysts .
  • Peptide Modifications : The nitro group enables selective functionalization via reduction to amines .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings be optimized using this compound?

  • Answer: Optimization strategies include:

  • Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd for electron-deficient aryl partners .
  • Solvent Systems : Use polar aprotic solvents (e.g., DMF) with aqueous bases (e.g., K₂CO₃) .
  • Temperature : Reactions often proceed at 80–100°C with microwave assistance to reduce time .
  • Molar Ratios : Maintain a 1:1.2 ratio of trifluoroborate to aryl halide to minimize side reactions .

Q. What mechanistic insights explain the stability of the trifluoroborate group under basic conditions?

  • Answer: The tetracoordinate boron atom in the trifluoroborate group resists hydrolysis due to strong B-F bonds and electron withdrawal by fluorine. This stability allows it to act as a "masked" boronic acid in aqueous reactions . However, prolonged exposure to strong acids or bases (>pH 12) can degrade the group .

Q. How can conflicting spectroscopic data from different synthesis batches be resolved?

  • Answer: Contradictions often arise from:

  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. acetone-d₆) .
  • Impurities : Trace solvents or unreacted starting materials can obscure signals. Use HRMS or elemental analysis for validation .
  • Tautomerism : The nitro group may exhibit resonance effects, altering peak splitting patterns .

Q. What advanced techniques characterize its interactions with transition metals?

  • Answer:

  • X-ray Crystallography : Resolves boron-metal coordination geometry .
  • ¹¹B NMR : Monitors boron environment changes during catalysis (δ ~-2 to +5 ppm for metal adducts) .
  • DFT Calculations : Predict electronic effects of the nitro group on reaction pathways .

Q. What strategies mitigate hydrolysis of the trifluoroborate group during prolonged reactions?

  • Answer:

  • Lyophilization : Pre-dry the compound to remove adsorbed water .
  • Additives : Include molecular sieves or anhydrous MgSO₄ to scavenge water .
  • Low-Temperature Protocols : Conduct reactions at 0–4°C to slow hydrolysis kinetics .

Methodological Notes

  • Data Tables :

    PropertyValueReference
    Molecular Weight300.08 g/mol
    ¹⁹F NMR (δ, DMSO-d₆)-135.1 ppm (BF₃)
    Solubility (DMSO)10 mM (stable for 1 month)
  • Key References : Synthesis (), Spectroscopy ( ), Applications ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate
Reactant of Route 2
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Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate

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